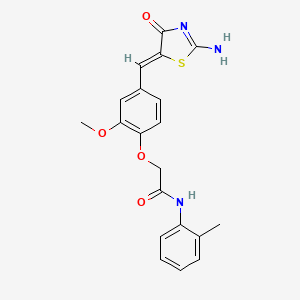

(Z)-2-(4-((2-amino-4-oxothiazol-5(4H)-ylidene)methyl)-2-methoxyphenoxy)-N-(o-tolyl)acetamide

描述

属性

IUPAC Name |

2-[4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-methoxyphenoxy]-N-(2-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4S/c1-12-5-3-4-6-14(12)22-18(24)11-27-15-8-7-13(9-16(15)26-2)10-17-19(25)23-20(21)28-17/h3-10H,11H2,1-2H3,(H,22,24)(H2,21,23,25)/b17-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCUKURIQJGLAKQ-YVLHZVERSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)C=C3C(=O)N=C(S3)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)/C=C\3/C(=O)N=C(S3)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(Z)-2-(4-((2-amino-4-oxothiazol-5(4H)-ylidene)methyl)-2-methoxyphenoxy)-N-(o-tolyl)acetamide is a thiazolidinone derivative that exhibits a range of biological activities. Thiazolidinones are known for their diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The compound can be synthesized through a multi-step process involving the condensation of various precursors. The synthesis typically involves the reaction of 2-amino-4-oxothiazole derivatives with substituted phenols and acetamides. The synthetic route may vary slightly depending on the specific substituents used, but generally follows established protocols for thiazolidinone derivatives .

Anticancer Activity

Research has shown that thiazolidinone derivatives possess significant anticancer properties. For instance, compounds similar to this compound have been reported to induce apoptosis in cancer cells through various pathways, including the inhibition of cell cycle progression and modulation of apoptotic markers .

A study highlighted that thiazolidinones can arrest the cell cycle in the S phase, leading to reduced proliferation of cancer cells. The IC50 values for some derivatives were found to be in the low micromolar range, indicating potent activity against various cancer cell lines .

Antimicrobial Activity

Thiazolidinone derivatives have also demonstrated broad-spectrum antimicrobial activity. The compound's structure allows it to interact with bacterial enzymes and disrupt cellular processes. In vitro studies have shown that similar compounds exhibit significant inhibitory effects against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory and Antioxidant Properties

The anti-inflammatory potential of these compounds has been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Additionally, antioxidant assays have shown that thiazolidinones can scavenge free radicals effectively, contributing to their protective effects against oxidative stress-related diseases .

The biological activities of this compound are likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.

- Cell Cycle Arrest : It can induce cell cycle arrest at specific phases, particularly in cancer cells.

- Apoptosis Induction : The compound may activate apoptotic pathways leading to programmed cell death in malignant cells.

Case Studies

- Anticancer Study : A derivative of thiazolidinone was tested against breast cancer cell lines, showing an IC50 value of 15 µM, significantly lower than that of standard chemotherapeutic agents .

- Antimicrobial Activity : In a study evaluating various thiazolidinone derivatives against Staphylococcus aureus and Escherichia coli, one derivative exhibited an MIC of 32 µg/mL against both strains, showcasing its potential as an antimicrobial agent .

科学研究应用

Antimicrobial Activity

Thiazole derivatives, including the compound , have been extensively studied for their antimicrobial properties. Research has shown that compounds with thiazole moieties can exhibit significant antibacterial and antifungal activities. For instance, studies have reported that derivatives similar to (Z)-2-(4-((2-amino-4-oxothiazol-5(4H)-ylidene)methyl)-2-methoxyphenoxy)-N-(o-tolyl)acetamide demonstrated high efficacy against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungal strains like Candida albicans .

Anti-inflammatory Properties

The anti-inflammatory potential of thiazole-containing compounds has been documented in several studies. The structural features of this compound may contribute to its ability to inhibit pro-inflammatory mediators, thereby providing therapeutic benefits in conditions characterized by inflammation .

Anticoagulant Activity

Recent research indicates that thiazole derivatives can act as inhibitors of blood coagulation factors, particularly factors Xa and XIa. The synthesis of hybrid molecules incorporating thiazole rings has shown promising results in vitro, demonstrating significant inhibitory activity against these coagulation factors . This suggests potential applications in the development of anticoagulant therapies.

Synthesis and Characterization

The synthesis of this compound typically involves multiple steps that ensure high yields and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed for structural confirmation. Analytical methods like High Performance Liquid Chromatography (HPLC) are utilized to monitor the synthesis process .

Table 1: Synthesis Overview

| Step | Description |

|---|---|

| 1 | Reaction of starting materials under controlled conditions to form intermediates. |

| 2 | Purification of intermediates using chromatography techniques. |

| 3 | Final reaction to yield the target compound, followed by characterization using NMR and MS. |

Antimicrobial Efficacy Study

In a study evaluating the antimicrobial activity of various thiazole derivatives, compounds structurally related to this compound were tested against five bacterial strains and two fungal strains. The results indicated that certain derivatives exhibited potent activity with Minimum Inhibitory Concentrations (MICs) below 50 µg/mL .

Inhibition of Coagulation Factors

A recent study focused on synthesizing new thiazole derivatives as dual inhibitors of coagulation factors Xa and XIa demonstrated that selected compounds showed IC50 values in the low micromolar range, indicating strong inhibitory effects . This positions these compounds as promising candidates for anticoagulant drug development.

化学反应分析

Functional Group Reactivity Analysis

The compound contains multiple reactive sites:

-

Amide group (N-(o-tolyl)acetamide)

-

Thiazole ring with an amino substituent

-

Methoxyphenoxy ether moiety

-

Imine-like structure (ylidene group)

Amide Hydrolysis

Amides typically undergo hydrolysis under acidic or basic conditions to yield carboxylic acids. For N-(o-tolyl)acetamide , this reaction would produce o-tolylamine and acetic acid. Similar reactivity is observed in acetamide derivatives, such as 2-Azido-N-(4-methylphenyl)acetamide , which demonstrates stability under reflux conditions but can hydrolyze in aqueous environments .

Thiazole Ring Reactivity

The 2-amino-4-oxothiazol-5(4H)-ylidene moiety likely participates in:

-

Electrophilic substitution : Activated positions due to the amino group.

-

Imine formation : The amino group may react with carbonyl compounds.

-

Nucleophilic aromatic substitution : Potential reactivity at the thiazole sulfur site.

Analogous systems, such as (Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetic acid , exhibit similar thiazole-related reactivity, including imine formation and esterification .

Methoxyphenoxy Ether Reactivity

The 2-methoxyphenoxy group may undergo:

-

Nucleophilic aromatic substitution (if activated by electron-withdrawing groups).

-

Ether cleavage under harsh conditions (e.g., HI or HBr).

-

Methoxy group deprotection to yield phenolic hydroxyl groups.

Hydrolysis of the Amide Group

Reaction Mechanism :

textRCONH(o-tolyl) + H2O → RCOOH + NH2(o-tolyl)

Conditions : Acidic (HCl) or basic (NaOH) catalysts.

Analogous Data : Hydrolysis of acetamide derivatives under similar conditions is well-documented .

Thiazole Ring Modification

Imine Formation :

textThiazole-NH2 + R-C=O → Thiazole-N=CR + H2O

Conditions : Mild heating, acid/base catalysis.

Relevance : Observed in thiazole-containing acetamides, such as those with methoxyimino groups .

Methoxyphenoxy Ether Cleavage

Reaction Conditions :

| Reaction Type | Reagents | Products |

|---|---|---|

| Ether cleavage | HI, HBr | Phenolic compound + methanol |

| Demethylation | HCl, heat | Phenolic ether |

Stability Factors

-

Hydrogen bonding : Crystalline structures (e.g., in 2-Azido-N-(4-methylphenyl)acetamide ) show N—H⋯O interactions, which stabilize the solid-state form .

-

Solubility : Methoxy groups enhance solubility in polar solvents.

Research Findings and Limitations

-

Structural analogs : The thiazole and acetamide moieties show reactivity patterns similar to those in (Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetic acid and Acetamide, 2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)amino) .

-

Data Gaps : Direct experimental data for the target compound is unavailable in the provided sources. Inferences are drawn from structurally related systems.

相似化合物的比较

Table 1: Structural and Functional Comparison

Key Structural Differences and Implications

Thiazole Core Modifications

- Amino vs. Dioxo Groups: The target compound’s 2-amino-4-oxothiazole contrasts with 2,4-dioxothiazolidine derivatives (e.g., compound 3c).

- Imino vs.

Acetamide Tail Variations

Phenoxy Linker Modifications

- Methoxy Position : The 2-methoxy group in the target compound and analogs (e.g., 3c) directs electronic effects toward the thiazole core, whereas 4-substituted methoxy groups (e.g., ) alter steric interactions.

常见问题

Q. What computational tools predict pharmacokinetic properties?

- Tools :

- SwissADME : Estimates logP (e.g., 2.8), bioavailability (Lipinski’s Rule of 5 compliance).

- AutoDock Vina : Simulates PPAR-γ binding affinity (docking score < -8 kcal/mol suggests strong interaction) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。